p-Bromobenzyl chloroformate
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-bromophenyl)methyl carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c9-7-3-1-6(2-4-7)5-12-8(10)11/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRSFXTWVHXJJQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80535249 | |
| Record name | (4-Bromophenyl)methyl carbonochloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80535249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5798-78-7 | |
| Record name | p-Bromobenzyl chloroformate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005798787 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4-Bromophenyl)methyl carbonochloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80535249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-Bromobenzyl chloroformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-BROMOBENZYL CHLOROFORMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WOF21NRS5D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Computational and Theoretical Studies on P Bromobenzyl Chloroformate
Quantum Chemical Calculations for Molecular Structure and Electronic Properties
Quantum chemical calculations are instrumental in elucidating the molecular structure, stability, and reactivity of chemical compounds. For a molecule like p-bromobenzyl chloroformate, these theoretical approaches could provide significant insights into its behavior.
Density Functional Theory (DFT) for Geometry Optimization and Conformational Analysis
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed for geometry optimization to find the most stable three-dimensional arrangement of atoms in a molecule and to analyze different possible conformations.
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A common approach involves using a hybrid functional like B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.
The selection of a basis set is crucial for obtaining reliable results. A hierarchical approach is often taken:
Pople-style basis sets , such as 6-31G(d,p) and the more extensive 6-311++G(d,p), are widely used for organic molecules. The inclusion of polarization functions (d,p) and diffuse functions (++) is important for accurately describing bonding and non-bonding interactions.
For molecules containing heavier elements like bromine, effective core potentials such as LanL2DZ can be employed to reduce computational cost while maintaining accuracy.
Correlation-consistent basis sets , like cc-pVDZ (correlation consistent polarized valence double-zeta), are designed to systematically converge towards the complete basis set limit, offering a pathway to highly accurate calculations.
Validation of the chosen level of theory would typically involve comparing calculated properties with any available experimental data or with results from higher-level, more computationally expensive methods.
Once the geometry of this compound is optimized using a selected DFT method, the resulting structural parameters can be analyzed. A comprehensive study would involve a detailed comparison of the computed bond lengths, bond angles, and dihedral angles with experimentally determined values, likely from X-ray crystallography. The level of agreement between the theoretical and experimental data serves as a key indicator of the appropriateness of the chosen computational model.
Table 1: Hypothetical Comparison of Computed and Experimental Structural Parameters for this compound
| Parameter | Computed (B3LYP/6-311++G(d,p)) | Experimental (X-ray) |
| C-Br Bond Length (Å) | Data not available | Data not available |
| C=O Bond Length (Å) | Data not available | Data not available |
| O-C=O Bond Angle (°) | Data not available | Data not available |
| C-O-C=O Dihedral Angle (°) | Data not available | Data not available |
Note: This table is illustrative. No published data is available for this compound.
Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Charge Transfer
Natural Bond Orbital (NBO) analysis is a technique used to study charge distribution, bonding interactions, and charge transfer within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that are easier to interpret in a chemical context.
For this compound, NBO analysis could reveal important details about the electronic interactions between the bromobenzyl group and the chloroformate moiety. The analysis quantifies the stabilization energies associated with electron delocalization from occupied (donor) NBOs to unoccupied (acceptor) NBOs. These interactions, often referred to as hyperconjugation, play a significant role in determining the molecule's stability and reactivity.
Table 2: Hypothetical NBO Analysis Results for Significant Intramolecular Interactions in this compound
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| LP(O) | π(C=O) | Data not available |
| π(C-C) | π(C-C) | Data not available |
| σ(C-H) | σ*(C-Br) | Data not available |
Note: This table is illustrative. No published data is available for this compound.
Molecular Orbital Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental electronic properties that provide insight into a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated, indicating nucleophilic character. The LUMO is the orbital to which an electron is most likely to be accepted, indicating electrophilic character.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that relates to the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, while a small gap implies the opposite. For this compound, the distribution of the HOMO and LUMO across the molecule would highlight the regions most susceptible to nucleophilic and electrophilic attack.
Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO | Data not available |
| LUMO | Data not available |
| HOMO-LUMO Gap | Data not available |
Note: This table is illustrative. No published data is available for this compound.
Electrostatic Potential (MEP) Surface Mapping for Reactivity Site Prediction
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP surface is typically color-coded, with red indicating regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green regions represent neutral potential.
For this compound, an MEP map would likely show negative potential around the oxygen atoms of the chloroformate group and the bromine atom, while positive potential would be expected around the carbonyl carbon and the hydrogen atoms. This information would be crucial for understanding its reactivity in chemical reactions.
Advanced Topological Analyses of Electron Density
Detailed topological analyses of the electron density for this compound, which are crucial for understanding its chemical bonding and reactivity, have not been specifically reported in published research.
Localized Orbital Locator (LOL)
There is no available research that applies the Localized Orbital Locator (LOL) method to this compound. This analysis would offer a complementary perspective to ELF, mapping regions with high kinetic energy to reveal the spatial localization of electron pairs.
Average Local Ionization Energy (ALIE)
Information regarding the Average Local Ionization Energy (ALIE) calculated on the molecular surface of this compound is not present in the accessible literature. ALIE analysis is instrumental in identifying the sites most susceptible to electrophilic attack.
Reduced Density Gradient (RDG) for Non-Covalent Interactions
Specific studies employing Reduced Density Gradient (RDG) analysis to investigate non-covalent interactions within the this compound molecule are not documented. This computational tool is essential for visualizing and quantifying weak interactions, such as van der Waals forces and steric repulsions.
Spectroscopic Property Simulations
Theoretical simulations of the spectroscopic properties of this compound, which are vital for the interpretation of experimental spectra, are not available in the reviewed scientific literature.
Theoretical Vibrational Assignments (Infrared and Raman)
No detailed theoretical vibrational assignments for the infrared (IR) and Raman spectra of this compound could be located. Such assignments, typically obtained through quantum chemical calculations, are necessary for the precise correlation of spectral bands to specific molecular vibrations. Without these theoretical studies, a data table of calculated frequencies and their corresponding vibrational modes cannot be constructed.
Prediction of Nuclear Magnetic Resonance (NMR) Chemical Shifts and Coupling Constants
No published research data containing predicted ¹H or ¹³C NMR chemical shifts or coupling constants for this compound, calculated through computational methods, could be identified.
UV-Visible Spectral Predictions (e.g., Time-Dependent DFT, TD-SCF)
No specific theoretical studies using methods such as Time-Dependent Density Functional Theory (TD-DFT) or Time-Dependent Self-Consistent Field (TD-SCF) to predict the UV-Visible absorption spectrum of this compound were found in the available literature. Consequently, no data on predicted maximum absorption wavelengths (λmax), oscillator strengths, or electronic transitions are available.
Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, offering insights into the types of chemical bonds present.
FT-IR spectroscopy is a powerful tool for identifying the functional groups within the p-Bromobenzyl chloroformate molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different bonds. The key functional groups—the chloroformate group (C=O, C-O, C-Cl) and the p-substituted bromobenzyl moiety (aromatic C=C, C-Br, benzylic C-H)—exhibit characteristic absorption bands.
A prominent and intense absorption band is expected in the region of 1775-1800 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration in an acid chloride, specifically a chloroformate. The carbon-oxygen (C-O) single bond stretch typically appears in the 1100-1200 cm⁻¹ region. The presence of the carbon-chlorine (C-Cl) bond is indicated by a strong absorption in the fingerprint region, generally between 600-800 cm⁻¹.
The p-substituted aromatic ring gives rise to several distinct peaks. Aromatic C=C stretching vibrations are observed in the 1450-1600 cm⁻¹ range. The substitution pattern on the benzene (B151609) ring is often revealed by the pattern of overtone bands in the 1660-2000 cm⁻¹ region and the strong C-H out-of-plane bending vibrations below 900 cm⁻¹. For a p-disubstituted ring, a strong band is typically observed between 800-850 cm⁻¹. The carbon-bromine (C-Br) stretch is expected at lower wavenumbers, usually in the 500-650 cm⁻¹ range.
Table 1: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carbonyl (C=O) | Stretching | 1775 - 1800 | Strong |
| Aromatic (C=C) | Stretching | 1450 - 1600 | Medium-Weak |
| Ester (C-O) | Stretching | 1100 - 1200 | Strong |
| Aromatic C-H | Out-of-plane Bending | 800 - 850 | Strong |
| Carbon-Chlorine (C-Cl) | Stretching | 600 - 800 | Strong |
| Carbon-Bromine (C-Br) | Stretching | 500 - 650 | Medium-Strong |
Raman spectroscopy serves as a complementary technique to FT-IR. It measures the inelastic scattering of monochromatic light, providing a unique "molecular fingerprint" that is highly specific to the compound's structure. While FT-IR is sensitive to polar bonds, Raman spectroscopy excels in detecting vibrations of non-polar or symmetric bonds.
For this compound, strong Raman signals are expected for the aromatic ring's symmetric "breathing" mode and other C=C stretching vibrations. The C-Br bond, being highly polarizable, also typically produces a distinct and intense Raman signal. The carbonyl (C=O) stretch is also Raman active. The combination of FT-IR and Raman spectra provides a comprehensive vibrational profile, enhancing the confidence in structural identification and purity assessment by detecting impurities with different symmetry and bond characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity and carbon framework of an organic molecule. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).
¹H NMR spectroscopy provides information about the chemical environment, number, and connectivity of protons in a molecule. In this compound, two distinct sets of proton signals are expected: those from the benzylic methylene (B1212753) (-CH₂-) group and those from the aromatic ring.
The benzylic protons are adjacent to an electronegative oxygen atom, which deshields them, causing their signal to appear downfield, typically in the range of 5.0-5.5 ppm. As these two protons are chemically equivalent and have no adjacent proton neighbors, their signal appears as a sharp singlet.
The aromatic protons on the p-substituted benzene ring are chemically non-equivalent and give rise to a characteristic splitting pattern. The protons ortho to the bromine atom (H-3 and H-5) and the protons ortho to the benzyl (B1604629) group (H-2 and H-6) form an AA'BB' system. This system often appears as two distinct doublets in the aromatic region (typically 7.2-7.6 ppm). The coupling between adjacent aromatic protons results in this splitting.
Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₂- | ~5.3 | Singlet | 2H |
| Aromatic H | ~7.3 - 7.5 | Doublet | 2H |
| Aromatic H | ~7.5 - 7.7 | Doublet | 2H |
¹³C NMR spectroscopy maps the carbon skeleton of the molecule. Each unique carbon atom produces a distinct signal, and its chemical shift provides information about its electronic environment.
For this compound, the carbonyl carbon of the chloroformate group is highly deshielded and appears far downfield, typically around 150-155 ppm. The benzylic carbon (-CH₂-) signal is expected in the range of 70-80 ppm. The four distinct aromatic carbons will have signals in the aromatic region (120-140 ppm). The carbon atom bonded to the bromine (C-Br) is expected around 123 ppm, while the other substituted aromatic carbon (C-CH₂) will be further downfield. The two equivalent unsubstituted aromatic carbons will appear as a single strong signal.
Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O (Carbonyl) | ~151 |
| C-Br (Aromatic) | ~124 |
| CH (Aromatic) | ~130 |
| CH (Aromatic) | ~133 |
| C-CH₂ (Aromatic) | ~135 |
| -CH₂- (Benzylic) | ~75 |
2D NMR experiments provide correlational data that unambiguously establish the molecular structure by showing how different atoms are connected.
COSY (COrrelation SpectroscopY): This ¹H-¹H correlation experiment reveals proton-proton coupling interactions. sdsu.edu For this compound, COSY would show cross-peaks between the adjacent aromatic protons, confirming their connectivity within the benzene ring. No correlation would be seen for the benzylic protons as they are an isolated singlet.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbon atoms they are attached to. epfl.chemerypharma.com An HSQC spectrum would show a cross-peak connecting the benzylic proton signal (~5.3 ppm) to the benzylic carbon signal (~75 ppm). It would also show correlations between each aromatic proton signal and its corresponding aromatic carbon signal, allowing for definitive assignment. emerypharma.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bond) correlations between protons and carbons. epfl.chyoutube.com This is crucial for connecting different parts of the molecule. For instance, the benzylic protons (~5.3 ppm) would show a correlation to the carbonyl carbon (~151 ppm), confirming the structure of the benzyl chloroformate unit. These protons would also show correlations to the nearby aromatic carbons, solidifying the connection of the benzyl group to the ring.
Together, these advanced NMR techniques provide irrefutable evidence for the structure of this compound, allowing for complete and unambiguous assignment of all proton and carbon signals.
Mass Spectrometry
Mass spectrometry is a cornerstone technique for determining the molecular weight and structural features of this compound. It provides critical information on the mass-to-charge ratio of the molecule and its fragments.
Gas chromatography-mass spectrometry (GC-MS) serves as a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. In this technique, the compound is vaporized and separated from other components in a mixture based on its passage through a chromatographic column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule, allows for its definitive identification.
Alkyl and benzyl chloroformates are frequently analyzed by GC-MS, often after derivatization to enhance volatility and stability. researchgate.netnih.gov For this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the loss of chlorine, the carbonyl group, and cleavage of the benzyl moiety. This fragmentation pattern is crucial for structural confirmation and for distinguishing it from related compounds in a mixture. The technique is highly sensitive, enabling the detection and quantification of trace impurities. nih.govmdpi.com
High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the precise elemental composition of this compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio with extremely high accuracy, allowing for the calculation of the exact molecular formula. This capability is critical for distinguishing between compounds that may have the same nominal mass but different elemental compositions.
For this compound (C₈H₆BrClO₂), the theoretical monoisotopic mass can be calculated with high precision. HRMS analysis provides an experimental mass that can be compared to this theoretical value, confirming the molecular formula with a high degree of confidence. The high resolving power of HRMS also aids in the identification of adducts and fragment ions, providing further structural insights.
Table 1: Predicted HRMS Data for this compound Adducts
| Adduct Ion | Formula | Calculated m/z |
|---|---|---|
| [M+H]⁺ | C₈H₇BrClO₂⁺ | 248.93125 |
| [M+Na]⁺ | C₈H₆BrClNaO₂⁺ | 270.91319 |
| [M-H]⁻ | C₈H₅BrClO₂⁻ | 246.91669 |
| [M+NH₄]⁺ | C₈H₁₀BrClNO₂⁺ | 265.95779 |
| [M+K]⁺ | C₈H₆BrClKO₂⁺ | 286.88713 |
Data sourced from predictive calculations. uni.lu
X-Ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For this compound, which exists as a low-melting crystalline product, this technique can provide unambiguous proof of its molecular structure. drugfuture.com By irradiating a single crystal with X-rays, a diffraction pattern is produced. Mathematical analysis of this pattern yields a detailed three-dimensional map of electron density, from which the precise positions of all atoms (including bond lengths and angles) can be determined.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Behavior
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to characterize the thermal properties of this compound.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. For this compound, DSC can be used to determine its melting point and enthalpy of fusion. This provides crucial information about the compound's purity; impurities typically broaden the melting range and lower the melting point.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. TGA is used to assess the thermal stability of the compound. The resulting data reveals the temperature at which the compound begins to decompose and can indicate the presence of volatile impurities or solvent residues.
Elemental Analysis (e.g., CHNS)
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For an organic compound like this compound, combustion analysis is typically used to find the percentages of carbon and hydrogen. Specific methods are employed to determine the percentages of bromine, chlorine, and oxygen.
The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula (C₈H₆BrClO₂). A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity. drugfuture.com
Table 2: Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Number of Atoms | Mass Percent |
|---|---|---|---|---|
| Carbon | C | 12.011 | 8 | 38.51% |
| Hydrogen | H | 1.008 | 6 | 2.42% |
| Bromine | Br | 79.904 | 1 | 32.03% |
| Chlorine | Cl | 35.453 | 1 | 14.21% |
| Oxygen | O | 15.999 | 2 | 12.83% |
Theoretical values based on the molecular formula C₈H₆BrClO₂. drugfuture.com
Applications of P Bromobenzyl Chloroformate in Synthetic Organic and Macromolecular Chemistry
Strategic Use as a Protecting Group for Diverse Functionalities
The p-bromobenzyloxycarbonyl group, introduced by the reaction of p-bromobenzyl chloroformate with nucleophiles, offers distinct advantages as a protecting group. Its stability under a range of reaction conditions and the specific methods available for its removal make it a valuable component of orthogonal protection strategies in complex multistep syntheses.
Alcohols can be protected as carbonates by reacting them with this compound in the presence of a base. This transformation is analogous to the well-established use of other chloroformates for alcohol protection. The resulting p-bromobenzyl carbonate is generally stable to a variety of reaction conditions.
The general reaction for the protection of an alcohol (R-OH) with this compound is depicted below:
R-OH + Br-C₆H₄-CH₂-O-CO-Cl → R-O-CO-O-CH₂-C₆H₄-Br + HCl
This protection strategy is particularly useful when other acid- or base-labile protecting groups are present in the molecule. The removal of the p-bromobenzyl carbonate can be achieved under specific conditions, such as catalytic hydrogenolysis, which offers orthogonality with other protecting groups.
| Reactant | Reagent | Product | General Conditions |
|---|---|---|---|
| Alcohol (R-OH) | This compound | p-Bromobenzyl carbonate (R-O-CO-O-CH₂-C₆H₄-Br) | Base (e.g., pyridine (B92270), triethylamine) in an inert solvent |
One of the most prominent applications of this compound is the protection of amines as carbamates. This is particularly crucial in peptide synthesis to prevent the unwanted reaction of the amine group of one amino acid while the carboxyl group of another is being activated for peptide bond formation. The resulting p-bromobenzyl carbamate (BrZ-amine) is stable under the conditions required for peptide coupling. chemicalbook.com
The reaction of an amine (R-NH₂) with this compound proceeds as follows:
R-NH₂ + Br-C₆H₄-CH₂-O-CO-Cl → R-NH-CO-O-CH₂-C₆H₄-Br + HCl
The BrZ group is analogous to the widely used benzyloxycarbonyl (Cbz or Z) group and can be removed under similar conditions, most commonly catalytic hydrogenolysis. The presence of the bromine atom can sometimes offer altered reactivity or serve as a handle for further synthetic transformations.
| Reactant | Reagent | Product | Application |
|---|---|---|---|
| Amino acid | This compound | N-(p-Bromobenzyloxycarbonyl) amino acid | Peptide synthesis |
The reactivity of this compound extends to other nucleophilic functional groups, allowing for their protection.
Carboxylic Acids: Carboxylic acids can be protected as p-bromobenzyl esters. ddugu.ac.inoup.com This is typically achieved by reacting the carboxylate salt with p-bromobenzyl bromide, which can be synthesized from p-bromobenzyl alcohol, a precursor to the chloroformate. Direct esterification using the chloroformate is not the standard method. The resulting esters are stable to a range of conditions and can be deprotected by hydrogenolysis. ddugu.ac.in
Thiols: Thiols are highly nucleophilic and react readily with this compound to form thiocarbonates. This protection is useful in syntheses where the thiol functionality needs to be masked to prevent its interference in subsequent reactions.
Amides and Phosphates: While less common, amides and phosphates can, in principle, be protected using this compound. The nitrogen of an amide and the oxygen of a phosphate can act as nucleophiles to displace the chloride from the chloroformate. The stability and deprotection of these resulting protected groups would need to be considered within the context of the specific synthetic route.
The utility of the p-bromobenzyl protecting group is significantly enhanced by its compatibility with orthogonal deprotection strategies. In a complex synthesis, multiple functional groups may need to be protected and then selectively deprotected at different stages. The p-bromobenzyl group can be cleaved under conditions that leave other common protecting groups intact. chem-station.comorganic-chemistry.org
For instance, the p-bromobenzyl group is typically removed by catalytic hydrogenolysis (e.g., H₂/Pd-C). This allows for its selective removal in the presence of acid-labile groups like the tert-butoxycarbonyl (Boc) group or base-labile groups like the fluorenylmethyloxycarbonyl (Fmoc) group. organic-chemistry.org Conversely, the Boc group can be removed with acid (e.g., trifluoroacetic acid) without affecting the p-bromobenzyl group, and the Fmoc group can be removed with a base (e.g., piperidine) while the p-bromobenzyl group remains. organic-chemistry.org
Recent research has also explored alternative deprotection methods, such as nucleophilic deprotection using reagents like 2-mercaptoethanol, which can offer chemoselectivity for substrates with sensitive functionalities where traditional hydrogenolysis is not suitable. organic-chemistry.orgchemistryviews.org
| Protecting Group | Typical Deprotection Reagent | Orthogonality with p-Bromobenzyl Group |
|---|---|---|
| p-Bromobenzyl (BrZ) | H₂/Pd-C (Hydrogenolysis) | - |
| tert-Butoxycarbonyl (Boc) | Trifluoroacetic Acid (TFA) | Yes |
| Fluorenylmethyloxycarbonyl (Fmoc) | Piperidine | Yes |
Precursor in the Synthesis of Organic Carbonates and Carbamates
Beyond its role in protection chemistry, this compound is a direct precursor for the synthesis of unsymmetrical organic carbonates and carbamates. researchgate.netorganic-chemistry.orgrsc.org By reacting with an alcohol or a phenol, it forms a mixed carbonate. Similarly, reaction with a primary or secondary amine yields a carbamate. scirp.org
These reactions are fundamental in organic synthesis for the construction of these important functional groups, which are present in many biologically active molecules and polymers. The general schemes are as follows:
Synthesis of Carbonates: R-OH + Br-C₆H₄-CH₂-O-CO-Cl → R-O-CO-O-CH₂-C₆H₄-Br + HCl
Synthesis of Carbamates: R₂NH + Br-C₆H₄-CH₂-O-CO-Cl → R₂N-CO-O-CH₂-C₆H₄-Br + HCl
Intermediate in the Formation of Isocyanates, Ureas, and Urethanes
This compound can serve as an intermediate in the synthesis of isocyanates, which are themselves valuable building blocks for ureas and urethanes. A common pathway involves the conversion of the chloroformate to an acyl azide, followed by a Curtius rearrangement. organic-chemistry.orgorganic-chemistry.org
The synthetic sequence is as follows:
Formation of Acyl Azide: Br-C₆H₄-CH₂-O-CO-Cl + NaN₃ → Br-C₆H₄-CH₂-O-CO-N₃ + NaCl
Curtius Rearrangement: Br-C₆H₄-CH₂-O-CO-N₃ → Br-C₆H₄-CH₂-O-NCO + N₂ (This step is often not the intended pathway for chloroformates, as the desired isocyanate is typically derived from a carboxylic acid via its acyl azide. The reaction of a chloroformate with azide can lead to the formation of a carbamoyl azide, which upon rearrangement would yield an isocyanate.)
A more direct route to ureas involves the reaction of the chloroformate with an amine to form a carbamate, which can then be further reacted with another amine to yield a urea. google.comgoogle.comcommonorganicchemistry.com
Formation of Urea: Br-C₆H₄-CH₂-O-CO-Cl + R¹-NH₂ → Br-C₆H₄-CH₂-O-CO-NH-R¹ + HCl Br-C₆H₄-CH₂-O-CO-NH-R¹ + R²-NH₂ → R¹-NH-CO-NH-R² + Br-C₆H₄-CH₂-OH
Urethanes are another name for carbamates, and their synthesis from this compound and an alcohol has been discussed in the context of alcohol protection.
| Starting Material | Intermediate | Final Product |
|---|---|---|
| This compound | p-Bromobenzyl carbamate | Urea |
| This compound | Isocyanate (via Curtius Rearrangement) | Urea/Urethane |
Application in Polymer Chemistry and Material Science
While direct, large-scale industrial applications of this compound in polymer chemistry are not extensively documented, its chemical properties make it a valuable reagent in research and development for the synthesis of functionalized polymers and materials. The primary role of this compound in this context is to introduce the p-bromobenzyl group into a polymer structure. This can be achieved through the reaction of the chloroformate with polymers containing nucleophilic functional groups, such as hydroxyl (-OH) or amine (-NH2) groups.
The introduction of the p-bromobenzyl moiety can serve several purposes in polymer and material science:
Protecting Group: In complex polymer synthesis, it is often necessary to protect reactive functional groups to prevent them from participating in unintended side reactions. The p-bromobenzyl group can act as a stable protecting group for hydroxyl and amine functionalities on a polymer backbone. acs.orgacs.org This protection strategy allows for chemical modifications at other sites of the polymer. The p-bromobenzyl group can later be removed under specific conditions to regenerate the original functional group for subsequent reactions.
Post-Polymerization Modification: The synthesis of functional polymers can be challenging if the desired functional monomers are incompatible with the polymerization conditions. An effective strategy is to first polymerize a monomer with a stable, reactive handle and then introduce the desired functionality in a post-polymerization modification step. cmu.edunih.govutexas.edu Polymers containing hydroxyl or amine groups can be reacted with this compound to attach the p-bromobenzyl group. The bromine atom on this appended group then serves as a reactive site for a variety of subsequent chemical transformations, such as cross-linking, grafting, or the introduction of other functional moieties through nucleophilic substitution or coupling reactions. scispace.comdtic.mil
Modification of Material Properties: The incorporation of the bulky and halogenated p-bromobenzyl group can significantly alter the physical and chemical properties of a polymer. These modifications can influence solubility, thermal stability, refractive index, and flame retardancy. The presence of the bromine atom, in particular, can enhance the flame-retardant properties of the material.
Table 1: Potential Applications of p-Bromobenzyl Group in Polymer Modification
| Application Area | Method of Introduction | Purpose of Functionalization | Potential Outcome |
| Functional Polymer Synthesis | Post-polymerization modification of hydroxyl or amine-containing polymers with this compound. | Introduce a reactive handle for further chemical transformations. | Synthesis of graft copolymers, cross-linked networks, or polymers with tailored functionalities. |
| Material Surface Modification | Reaction of this compound with surface-bound hydroxyl or amine groups. | Alter surface properties such as hydrophobicity, biocompatibility, or adhesion. | Creation of functionalized surfaces for biomedical devices, sensors, or chromatography. nih.govresearchgate.net |
| Flame Retardant Materials | Incorporation of p-bromobenzyl groups into the polymer structure. | Increase the limiting oxygen index (LOI) of the material. | Development of polymers with enhanced fire safety characteristics. |
Research Findings:
Scholarly research has explored the use of benzyl (B1604629) and bromobenzyl groups in the functionalization of polymers. For instance, studies have demonstrated the phase transfer catalyzed etherification of polymers containing bromomethyl groups to introduce new functionalities. scispace.comdtic.mil While these studies may not directly use this compound, they establish the principle of utilizing the bromobenzyl moiety as a versatile chemical handle in polymer modification. The synthesis of biodegradable polyesteramides with pendant functional groups has also been achieved by protecting carboxylic acid and amine groups with benzyl-type protectors, highlighting the importance of such protecting group strategies in creating advanced biomaterials. utwente.nl
Derivatization Reagent for Analytical Chemistry (e.g., Enhancing GC/MS Detectability)
In analytical chemistry, particularly in chromatographic techniques like Gas Chromatography (GC) coupled with Mass Spectrometry (MS), derivatization is a crucial step for the analysis of polar and non-volatile compounds. ingentaconnect.comresearchgate.net Derivatization converts these analytes into less polar, more volatile, and more thermally stable derivatives, thereby improving their chromatographic behavior and enhancing their detectability.
Alkyl and aryl chloroformates are a well-established class of derivatization reagents. ingentaconnect.comnih.govcore.ac.uk They react readily with compounds containing active hydrogens, such as amines, phenols, and carboxylic acids, to form stable carbamates and esters. This compound can be effectively utilized as a derivatization reagent for these purposes.
The key advantages of using this compound as a derivatization reagent include:
Reaction with a Broad Range of Analytes: It can derivatize a wide variety of polar functional groups, making it a versatile reagent for complex sample analysis.
Enhanced Volatility and Thermal Stability: The resulting p-bromobenzyloxycarbonyl derivatives are generally more volatile and thermally stable than the parent analytes, leading to improved peak shapes and resolution in GC.
Increased Mass for MS Detection: The introduction of the p-bromobenzyl group (C7H6Br-) significantly increases the molecular weight of the analyte, which can be advantageous for mass spectrometric analysis.
Enhanced Detectability with Electron Capture Detection (ECD): The presence of the bromine atom, an electrophilic element, makes the derivatives highly responsive to an Electron Capture Detector (ECD). This is particularly useful for the ultra-trace analysis of environmental or biological samples where high sensitivity is required.
Characteristic Mass Spectral Fragmentation: The p-bromobenzyl group can induce characteristic fragmentation patterns in the mass spectrometer, aiding in the structural elucidation of the original analyte.
Table 2: Comparison of Chloroformate Derivatization Reagents
| Derivatization Reagent | Abbreviation | Key Features | Primary Applications |
| Ethyl Chloroformate | ECF | Forms volatile ethyl esters and carbamates. Widely used for metabolomic profiling. nih.govcore.ac.uk | Amino acids, organic acids, fatty acids. |
| Benzyl Chloroformate | Cbz-Cl | Introduces the benzyloxycarbonyl group. Well-established for protecting amines. | Amino acids, short-chain fatty acids. rsc.org |
| This compound | - | Introduces a bromine atom for enhanced ECD response and specific mass fragmentation. | Trace analysis of polar compounds, confirmation analysis. |
| 4-(Carbazole-9-yl)-benzyl Chloroformate | CBBC-Cl | Introduces a fluorescent tag for HPLC with fluorescence detection. dntb.gov.uaresearchgate.net | Amino acids in complex matrices. researchgate.net |
Research Findings:
Numerous studies have demonstrated the efficacy of chloroformates as derivatization reagents. For example, ethyl chloroformate has been successfully applied for GC-MS based metabolomic profiling of urine samples, allowing for the analysis of a wide range of metabolites. nih.govcore.ac.uk Benzyl chloroformate has been used for the sensitive quantification of short-chain fatty acids by GC-MS. rsc.org While direct research articles focusing solely on this compound as a derivatization reagent for GC/MS are less common, the established reactivity and detection principles of other chloroformates provide a strong basis for its application in this area. The presence of the bromine atom is a distinct feature that makes it a promising candidate for methods requiring high sensitivity and confirmatory analysis.
Future Research Directions and Prospective Innovations
Exploration of Highly Efficient and Sustainable Synthetic Pathways
The conventional synthesis of p-Bromobenzyl chloroformate typically involves the reaction of 4-bromobenzyl alcohol with phosgene (B1210022). chemicalbook.comwikipedia.org This method, while effective, utilizes the highly toxic and hazardous phosgene gas, prompting researchers to explore safer and more sustainable alternatives.
Future research in this area is directed towards the development of "green" synthetic routes that minimize waste and avoid dangerous reagents. One promising approach is the adoption of continuous flow technologies . Flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. acs.orgacs.orgresearchgate.net The in-situ generation and immediate consumption of hazardous intermediates, a key feature of flow synthesis, is particularly relevant for chloroformate production.
Another avenue of exploration is photochemical synthesis . Photo-on-demand synthesis of chloroformates from chloroform (B151607) and an alcohol has been reported as a safer alternative to using phosgene directly. researchgate.netkobe-u.ac.jpacs.orgnih.gov Adapting this methodology for this compound could provide a more environmentally benign and inherently safer process.
| Synthetic Pathway | Key Features & Advantages | Research Focus |
| Continuous Flow Synthesis | Enhanced safety through in-situ generation of intermediates, improved heat and mass transfer, potential for automation and scalability. acs.orgmdpi.com | Development of robust flow reactors, optimization of reaction parameters (temperature, pressure, flow rate), and integration with real-time monitoring. |
| Photochemical Synthesis | Avoids the direct handling of phosgene gas by using chloroform as a precursor, utilizes light as a "green" reagent. researchgate.netkobe-u.ac.jp | Design of efficient photoreactors, investigation of reaction mechanisms, and expansion of substrate scope. |
| Non-phosgene Carbonylation | Employs alternative carbonyl sources like carbon monoxide or carbonyl sulfide, offering a phosgene-free route. researchgate.net | Discovery of new catalysts for efficient carbonylation of 4-bromobenzyl alcohol derivatives. |
Development of Novel Catalytic Systems for this compound Reactions
The reactivity of this compound is central to its utility, particularly in acylation and protection reactions. Future research is focused on developing novel catalytic systems to enhance the efficiency, selectivity, and scope of these transformations.
Homogeneous and heterogeneous catalysts are being investigated to promote reactions involving chloroformates under milder conditions. For instance, cobalt-catalyzed carbonylation of benzyl (B1604629) halides presents a potential route for synthesizing precursors to this compound or for its use in subsequent reactions. acs.orgtandfonline.com Similarly, palladium-catalyzed multicomponent reactions offer sophisticated strategies for constructing complex molecules where a chloroformate derivative could be a key reactant. mdpi.com
The development of organocatalysts and biocatalysts (enzymes) for reactions involving chloroformates is another burgeoning area. Enzymes, with their high specificity, could enable highly selective transformations that are challenging to achieve with traditional chemical catalysts.
| Catalytic System | Potential Application | Advantages |
| Transition Metal Catalysis (e.g., Pd, Co) | Cross-coupling and carbonylation reactions. acs.orgmdpi.com | High efficiency, broad functional group tolerance, and the ability to form complex bonds. |
| Heterogeneous Catalysis | Use in continuous flow systems for easier product separation and catalyst recycling. mdpi.com | Enhanced sustainability, simplified workup procedures, and improved process economics. |
| Organocatalysis | Metal-free acylation and protection reactions. | Avoidance of toxic heavy metals, often milder reaction conditions, and high stereoselectivity. |
| Biocatalysis (Enzymes) | Highly selective acylation and deprotection reactions. researchgate.net | Unparalleled selectivity, operation under mild conditions (pH, temperature), and environmental compatibility. |
Advanced Computational Modeling for Predicting Reactivity and Selectivity
Computational chemistry is becoming an indispensable tool in modern synthetic chemistry. Advanced computational modeling offers the potential to predict the reactivity and selectivity of this compound with a high degree of accuracy, thereby guiding experimental design and accelerating the discovery of new applications.
Density Functional Theory (DFT) and other quantum mechanical methods can be employed to study the reaction mechanisms of chloroformates in detail. tandfonline.comresearchgate.net Such studies can elucidate the transition state structures and activation energies for various reaction pathways, providing insights into factors that control reactivity and selectivity. For instance, theoretical calculations have been used to differentiate between concerted and stepwise mechanisms in the thermal decomposition of alkyl chloroformates. tandfonline.comresearchgate.net
Furthermore, the development of predictive models using machine learning is a rapidly advancing field. nih.govrsc.org These models can be trained on large datasets of reaction outcomes to predict the regioselectivity and stereoselectivity of reactions involving this compound with various nucleophiles. nih.govrsc.orgacs.org This predictive power can significantly reduce the amount of trial-and-error experimentation required to optimize a synthetic route.
Integration into Automated and High-Throughput Synthesis Platforms
The demand for the rapid synthesis of large numbers of compounds for drug discovery and materials science has driven the development of automated and high-throughput synthesis platforms. This compound, as a key reagent for amine protection, is well-suited for integration into these systems.
Automated peptide synthesis , which relies on the sequential addition of protected amino acids, is a prime example. americanpeptidesociety.orgbiotage.comnih.govspringernature.comnih.gov The use of this compound for the introduction of the BrZ protecting group can be incorporated into automated synthesizers to produce peptide libraries for screening purposes. The development of flow-based peptide synthesis further enhances the speed and efficiency of this process. vapourtec.com
Beyond peptides, robotic systems can be programmed to perform a variety of chemical reactions in parallel, enabling the high-throughput synthesis of small molecule libraries. The integration of this compound into these platforms would allow for the rapid generation of diverse compound collections with varying amine functionalities, which could then be screened for biological activity.
Investigation of this compound in Emerging Areas of Synthetic Design
While the traditional role of this compound as a protecting group is well-established, its unique properties make it a candidate for investigation in several emerging areas of synthetic design.
In the field of bioconjugation , reagents that can selectively modify biomolecules under mild conditions are highly sought after. The reactivity of this compound towards amines could be harnessed for the site-specific modification of proteins and other biopolymers, although this application is still in its nascent stages of exploration.
In materials science , the introduction of the p-bromobenzyl group can impart specific properties to polymers and other materials. The bromo-functional handle allows for further synthetic modifications through cross-coupling reactions, enabling the synthesis of functional materials with tailored electronic or optical properties.
Finally, in drug discovery and medicinal chemistry , this compound can be used as a versatile derivatizing agent. researchgate.netnih.gov The derivatization of lead compounds can alter their physicochemical properties, such as solubility and membrane permeability, potentially improving their pharmacokinetic profiles.
| Emerging Area | Potential Role of this compound |
| Bioconjugation | Site-specific modification of lysine (B10760008) residues in proteins. |
| Functional Materials | Introduction of a handle for post-polymerization modification via cross-coupling reactions. |
| Drug Discovery | Derivatization of lead compounds to create prodrugs or to modulate pharmacokinetic properties. |
| Analytical Chemistry | Derivatizing agent for the analysis of polar compounds by gas chromatography. wikipedia.org |
Q & A
Q. What are the critical safety protocols for handling p-Bromobenzyl chloroformate in laboratory settings?
Methodological Answer:
- Store p-Bromobenzyl chloroformate in tightly sealed containers under inert gas (e.g., nitrogen) to prevent hydrolysis, which generates hydrogen chloride gas .
- Avoid contact with water, strong acids (e.g., HCl, H₂SO₄), and phosgene derivatives, as these can trigger hazardous reactions .
- Conduct experiments in a fume hood with personal protective equipment (PPE): acid-resistant gloves, goggles, and a lab coat. In case of skin contact, immediately remove contaminated clothing and rinse with water for 15+ minutes .
Q. How is this compound synthesized, and what are common intermediates?
Methodological Answer:
- A standard route involves reacting p-bromobenzyl alcohol with phosgene (COCl₂) in anhydrous conditions. The reaction is typically carried out at 0–5°C to control exothermicity .
- Alternative methods include using triphosgene as a safer phosgene substitute. Purification often involves fractional distillation under reduced pressure to isolate the chloroformate .
Q. What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- GC-MS : After derivatization, analyze volatile derivatives using electron ionization (EI) for fragmentation patterns. Chloroformates like p-Bromobenzyl chloroformate are often used to prepare esters for enhanced volatility .
- NMR : Use ¹H and ¹³C NMR in CDCl₃ to confirm structure. The para-bromine substituent causes distinct deshielding in aromatic protons (~7.3–7.5 ppm) .
- FT-IR : Look for carbonyl (C=O) stretching at ~1770–1800 cm⁻¹ and C-O-C bands near 1100–1200 cm⁻¹ .
Advanced Research Questions
Q. How can researchers resolve contradictions in toxicity data, such as conflicting LC₅₀ values for chloroformates?
Methodological Answer:
- Compare experimental conditions : LC₅₀ discrepancies may arise from species differences (e.g., rat vs. mouse), exposure duration (acute vs. subacute), or analytical methods (e.g., static vs. dynamic chamber exposure). For example, Vernot et al. (1977) reported a 1-hour LC₅₀ of 88 ppm in male rats, while other studies found 13–18 ppm in 4-hour exposures .
- Statistical re-analysis : Apply probit or log-logistic models to raw data. The NRC’s Standing Operating Procedures for AEGLs recommend using time-scaling (e.g., ten Berge equation: Cⁿ × t = k) to harmonize data across studies .
Q. What strategies optimize the stability of this compound in synthetic reactions?
Methodological Answer:
- Moisture control : Use molecular sieves (3Å) or anhydrous solvents (e.g., THF, DCM) to minimize hydrolysis. Reaction vessels should be flame-dried and purged with nitrogen .
- Temperature modulation : For exothermic reactions (e.g., peptide coupling), maintain temperatures below 10°C. Kinetic studies using DSC can identify decomposition thresholds .
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or DMAP to accelerate reactions, reducing exposure time and degradation risks .
Q. How does this compound compare to other chloroformates in protecting amine groups during peptide synthesis?
Methodological Answer:
- Steric and electronic effects : The para-bromine group enhances electrophilicity of the carbonyl carbon, improving reaction rates with primary amines compared to benzyl chloroformate. However, steric hindrance may reduce efficiency with bulky substrates .
- Deprotection methods : Use HBr in acetic acid or TFA to cleave the p-Bromobenzyl group, avoiding harsh conditions (e.g., HF) required for other protecting groups .
Q. What mechanistic insights explain the formation of HCl and phosgene during this compound decomposition?
Methodological Answer:
- Thermal degradation : At >100°C, p-Bromobenzyl chloroformate undergoes homolytic cleavage, releasing COCl₂ (phosgene) and p-bromobenzyl radicals. Hydrolysis with water produces HCl and CO₂ .
- Analytical validation : Monitor decomposition via FT-IR (loss of C=O at 1770 cm⁻¹) and GC-MS for phosgene detection (m/z 98–100) .
Data Contradiction Analysis
Q. Why do genotoxicity studies on chloroformates yield conflicting results (e.g., negative in bacterial assays but positive in mammalian cells)?
Methodological Answer:
- Metabolic activation : Some chloroformates (e.g., n-butyl) are negative in Salmonella assays without S9 metabolic activation but show clastogenicity in mammalian V79 cells due to direct DNA alkylation .
- Reactive intermediates : p-Bromobenzyl chloroformate may generate brominated byproducts (e.g., p-bromobenzyl alcohol) that intercalate DNA, a mechanism not captured in Ames tests .
Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
